molecular formula C24H49NO3 B8101426 C6 Dihydroceramide

C6 Dihydroceramide

Cat. No.: B8101426
M. Wt: 399.7 g/mol
InChI Key: VUMHYWBWYSPQMM-UHFFFAOYSA-N
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Description

C6 Dihydroceramide: is a type of sphingolipid, specifically a dihydroceramide, which is a metabolic intermediate in the de novo sphingolipid synthesis pathway. It is characterized by the presence of a hexanoyl group attached to the sphingoid base. Unlike ceramides, which contain a double bond, dihydroceramides lack this double bond, making them distinct in their biological functions and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: C6 Dihydroceramide can be synthesized through the acylation of sphinganine with hexanoic acid. The reaction typically involves the use of ceramide synthase enzymes, which catalyze the transfer of the fatty acid to the amine group of sphinganine. The reaction conditions often include the presence of co-factors such as coenzyme A and ATP, and it is carried out in an aqueous medium at physiological pH .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic synthesis using recombinant ceramide synthase enzymes. The process is optimized for high yield and purity, often involving the use of bioreactors and continuous monitoring of reaction conditions. The product is then purified using chromatographic techniques to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: C6 Dihydroceramide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Ceramide: Formed by the oxidation of this compound.

    Dihydrosphingosine: Formed by the reduction of this compound.

    Dihydrosphingomyelin and Dihydroglucosylceramides: Formed by substitution reactions.

Scientific Research Applications

C6 Dihydroceramide has a wide range of scientific research applications, including:

Mechanism of Action

C6 Dihydroceramide exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: C6 Dihydroceramide is unique due to its specific acyl chain length, which influences its solubility, membrane interactions, and biological functions. Unlike ceramides, dihydroceramides are less prevalent and have distinct roles in cellular processes, making them important for studying sphingolipid metabolism and related diseases .

Properties

IUPAC Name

N-(1,3-dihydroxyoctadecan-2-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h22-23,26-27H,3-21H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMHYWBWYSPQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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